molecular formula C5H8N2O2 B176796 5-Oxopyrrolidine-3-carboxamide CAS No. 14466-21-8

5-Oxopyrrolidine-3-carboxamide

Cat. No. B176796
CAS RN: 14466-21-8
M. Wt: 128.13 g/mol
InChI Key: BJSCOTHGFJMOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxopyrrolidine-3-carboxamide is a compound that falls under the category of organic compounds known as anilides . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of 5-Oxopyrrolidine-3-carboxamide involves cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . Another synthesis method involves the condensation reaction of carbothioamide in acidic medium .


Molecular Structure Analysis

In the molecular structure of 5-Oxopyrrolidine-3-carboxamide, the fragment of HN11−C12−O13 is almost perpendicular to both pyrrolidin-2-one cycle (dihedral angle is 80.2 (3)°) and isoindol-1,3-dione system (dihedral angle is equal 86.0 (3)°) .


Physical And Chemical Properties Analysis

5-Oxopyrrolidine-3-carboxamide has a molecular weight of 128.13 . It is a solid at room temperature and should be stored in a dry place at 2-8°C . The compound’s InChI Code is 1S/C5H8N2O2/c6-5(9)3-1-4(8)7-2-3/h3H,1-2H2,(H2,6,9)(H,7,8) .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis Techniques : The compound has been involved in one-pot synthesis processes, such as the base-mediated synthesis of 5-oxopyrrolidine-2-carboxamides developed using a tandem Ugi condensation and intramolecular substitution at room temperature. This method was effective for producing these compounds in good yields (Zeng, Wang, Wu, & Ding, 2013).

  • Formation of Novel Bicyclic Systems : 5-Oxopyrrolidine-3-carboxylic acids were used in one-pot condensation processes, resulting in novel bicyclic systems like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones. These structures have been confirmed through various spectroscopic methods (Kharchenko, Detistov, & Orlov, 2008).

  • Synthesis of Antioxidant Compounds : The compound was used to synthesize a series of novel derivatives with significant antioxidant activity. Some of these compounds showed antioxidant activity higher than well-known antioxidants like ascorbic acid (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

  • Application in Asymmetric Acylation and Stereoselective Reduction : The compound has been utilized in asymmetric acylation of carboxamides and stereoselective reduction of the resulting oxo amides, providing alternative methods for asymmetric aldol reactions (Ito, Katsuki, & Yamaguchi, 1984).

  • Synthesis of Polysubstituted Pyrrolidinones : Synthesized through a reaction with succinic anhydride and N-benzylidene-benzylamine, the compound was used to create carboxamides and aminomethyl derivatives, incorporating pyrrolidinone parts with other nitrogen-containing heterocyclic fragments (Burdzhiev & Stanoeva, 2008).

Biological Activity

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H332-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-5(9)3-1-4(8)7-2-3/h3H,1-2H2,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSCOTHGFJMOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393348
Record name 5-oxopyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxopyrrolidine-3-carboxamide

CAS RN

14466-21-8
Record name 5-oxopyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Oxo-pyrrolidine-3-carboxylic acid amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxopyrrolidine-3-carboxamide
Reactant of Route 2
5-Oxopyrrolidine-3-carboxamide
Reactant of Route 3
5-Oxopyrrolidine-3-carboxamide
Reactant of Route 4
5-Oxopyrrolidine-3-carboxamide
Reactant of Route 5
5-Oxopyrrolidine-3-carboxamide
Reactant of Route 6
5-Oxopyrrolidine-3-carboxamide

Citations

For This Compound
156
Citations
S Imamura, Y Ishihara, T Hattori… - Chemical and …, 2004 - jstage.jst.go.jp
… On the basis of NMR analysis, we speculated about the required conformation of the 5-oxopyrrolidine-3-carboxamide derivatives for CCR5 binding. The synthesized compounds have a …
Number of citations: 59 www.jstage.jst.go.jp
S Imamura, Y Nishikawa, T Ichikawa, T Hattori… - Bioorganic & medicinal …, 2005 - Elsevier
… We have recently identified the 5-oxopyrrolidine-3-carboxamide derivatives as novel CCR5 … maintaining improved affinity over the 5-oxopyrrolidine-3-carboxamide derivative 1. It seems …
Number of citations: 77 www.sciencedirect.com
A Guntern, JR Ioset, EF Queiroz, P Sandor… - Journal of natural …, 2003 - ACS Publications
… results led us to conclude compound 1 to be 4-(4-hydroxy-3-methoxybenzylidene)-2-(4-hydroxy-3-methoxyphenyl)-N,1-bis[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide, …
Number of citations: 51 pubs.acs.org
I Tumosienė, K Kantminienė, I Jonuškienė, A Peleckis… - Molecules, 2019 - mdpi.com
… The structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned by means of X-ray diffraction analysis data. …
Number of citations: 17 www.mdpi.com
V Mickevičius, R Vaickelionienė, I Jonuškienė… - Monatshefte für Chemie …, 2009 - Springer
Condensation of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carbohydrazides with aromatic aldehydes and acetone gave the corresponding hydrazones. Most of …
Number of citations: 16 link.springer.com
S Hari, TR Swaroop, HD Preetham… - Current organic …, 2020 - ingentaconnect.com
Design of chemically novel, biologically potent small heterocyclic molecules with anticancer activities, which targets the enzyme heparanase has gained prominent clinical interest. We …
Number of citations: 5 www.ingentaconnect.com
M Bertašiūtė, P Kavaliauskas, R Vaickelionienė… - International journal of …, 2023 - mdpi.com
… of drops of glacial acetic acid (18) or hydrochloric acid (19) led to the formation of the target N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide (18) or …
Number of citations: 1 www.mdpi.com
S Imamura, O Kurasawa, Y Nara, T Ichikawa… - Bioorganic & medicinal …, 2004 - Elsevier
… It has been demonstrated that appropriate substitutions (eg, 4-Me; 3-Cl; 3,4-diCl) on the central phenyl enhanced activity in the 5-oxopyrrolidine-3-carboxamide series (Fig. 1, 1b vs 1c). …
Number of citations: 44 www.sciencedirect.com
K Kairytė, B Grybaitė, R Vaickelionienė… - Pharmaceuticals, 2022 - mdpi.com
… N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)-5-oxopyrrolidine-3-carboxamide (22). To a solution of compound 17 (0.5 g, 2.1 mmol) in methanol (20 mL) …
Number of citations: 2 www.mdpi.com
X He, A Alian, R Stroud… - Journal of medicinal …, 2006 - ACS Publications
… 1-Cyclohexyl-N-(3-benzylphenyl)-5-oxopyrrolidine-3-carboxamide (Compound p21). To a solution of amine (18.4 mg, 0.1 mmol) and acid (23 mg, 0.11 mmol) in 3 mL of dry DMF were …
Number of citations: 259 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.